(3S)-2-Oxooxolan-3-yl 4-methylbenzene-1-sulfonate
Description
A. Tosylate Esters
The para-methylbenzenesulfonate (tosylate) group is a well-characterized leaving group in organic chemistry. Its electron-withdrawing sulfonate moiety stabilizes transition states in nucleophilic substitution reactions. In the target compound, the tosylate group is esterified to the oxolane ring’s hydroxyl group, analogous to the formation of alkyl tosylates from alcohols.
B. Oxolane Ring Systems
The (3S)-2-oxooxolan-3-yl moiety is a γ-lactone derivative. Comparative analysis with 2-oxooxolane-3-carboxylic acid reveals:
- The lactone ring’s carbonyl group (2-oxo) induces ring strain, polarizing adjacent C–O bonds.
- The stereochemistry at C3 influences reactivity; the S configuration may favor specific nucleophilic attack trajectories.
Structural Contrast with Homoserine Lactone Derivatives
The compound 3-oxo-N-(2-oxooxolan-3-yl)tetradecanamide shares the 2-oxooxolane ring but differs in its acylated amine side chain. This comparison highlights the versatility of the oxolane ring in accommodating diverse functional groups while retaining structural integrity.
Spectroscopic Characterization: NMR, IR, and Mass Spectral Signatures
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR :
- Oxolane Ring Protons :
- H3 (chiral center): A doublet of doublets (δ 4.2–4.5 ppm) due to coupling with H2 and H4.
- H2 and H4: Multiplet signals (δ 2.8–3.2 ppm) adjacent to the ketone.
- Tosyl Group Protons :
- Aromatic protons: Two doublets (δ 7.2–7.8 ppm, J = 8 Hz) for the para-substituted benzene.
- Methyl group: Singlet (δ 2.4 ppm).
- Oxolane Ring Protons :
¹³C NMR :
- Carbonyl (C2): δ 205–210 ppm.
- Sulfonate sulfur-attached carbons: δ 125–135 ppm (aromatic), δ 44–46 ppm (sulfonate-O).
Infrared (IR) Spectroscopy
| Bond/Vibration | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| S=O stretch | 1170, 1370 | Sulfonate group antisymmetric/symmetric |
| C=O stretch | 1720 | Oxolane ketone |
| C–O–S ester linkage | 950–1050 | Sulfonate ester |
Mass Spectrometry
- Molecular Ion : m/z 284 (C₁₂H₁₄O₅S⁺).
- Key Fragments :
- Loss of tosylate (m/z 155 → [C₇H₇O₃S]⁻).
- Oxolane ring cleavage (m/z 85 → [C₄H₅O₂]⁺).
Comparative Spectral Data
The fragmentation pattern aligns with 3-oxo-N-(2-oxooxolan-3-yl)tetradecanamide , where loss of acyl chains dominates. In the target compound, the tosylate group’s stability under MS conditions suppresses extensive fragmentation, favoring parent ion retention.
Properties
CAS No. |
363618-53-5 |
|---|---|
Molecular Formula |
C11H12O5S |
Molecular Weight |
256.28 g/mol |
IUPAC Name |
[(3S)-2-oxooxolan-3-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H12O5S/c1-8-2-4-9(5-3-8)17(13,14)16-10-6-7-15-11(10)12/h2-5,10H,6-7H2,1H3/t10-/m0/s1 |
InChI Key |
NGOZFCOGOBDWSH-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CCOC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCOC2=O |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Procedure
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Dissolution of (3S)-tetrahydrofuranyl-3-ol in dry dichloromethane | 0 °C, inert atmosphere | Ensures moisture-free environment to prevent hydrolysis |
| 2 | Addition of base (pyridine or triethylamine) | 0 °C | Base neutralizes HCl formed during sulfonylation |
| 3 | Slow addition of 4-methylbenzene-1-sulfonyl chloride | 0 °C to room temperature | Controlled addition prevents side reactions |
| 4 | Stirring for 1-3 hours | Room temperature | Reaction monitored by TLC or HPLC |
| 5 | Quenching with water and extraction | Room temperature | Separates organic and aqueous layers |
| 6 | Purification by column chromatography or recrystallization | Solvent system varies | Yields pure (3S)-oxolan-3-yl tosylate |
Research Findings and Optimization
- Stereochemical Integrity : The reaction conditions are optimized to avoid racemization. Low temperature and mild base are critical to maintain the (3S) configuration.
- Yield : Typical isolated yields range from 70% to 90%, depending on purity of starting materials and reaction scale.
- Purity : Analytical data such as NMR, IR, and mass spectrometry confirm the formation of the tosylate ester without significant by-products.
- Alternative Bases : Triethylamine and pyridine are commonly used; however, pyridine often provides better control over reaction rate and fewer side products.
- Solvent Effects : Dichloromethane is preferred for its inertness and ability to dissolve both reagents and products efficiently.
Comparative Table of Preparation Parameters
| Parameter | Typical Condition | Effect on Product |
|---|---|---|
| Base | Pyridine or Triethylamine | Neutralizes HCl, prevents side reactions |
| Solvent | Dichloromethane (DCM) | Good solubility, inert |
| Temperature | 0 °C to RT | Maintains stereochemistry, controls reaction rate |
| Reaction Time | 1-3 hours | Ensures complete conversion |
| Purification | Chromatography or recrystallization | High purity product |
Industrial and Laboratory Scale Considerations
- Industrial Scale : The sulfonation of chiral tetrahydrofuranyl alcohols with tosyl chloride is scalable with careful control of temperature and stoichiometry. The use of continuous flow reactors can improve heat management and reaction control.
- Impurities : Common impurities include unreacted alcohol, tosyl chloride hydrolysis products, and minor racemization products. These are minimized by strict moisture control and reaction monitoring.
- Analytical Monitoring : TLC, HPLC, and NMR are standard for monitoring reaction progress and purity. Chiral HPLC can confirm stereochemical purity.
Summary of Key Data
| Property | Value |
|---|---|
| Molecular Formula | C11H14O4S |
| Molecular Weight | 242.29 g/mol |
| Stereochemistry | (3S) configuration maintained |
| Typical Yield | 70-90% |
| Purity | >98% by chromatographic methods |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonate group acts as an excellent leaving group, enabling nucleophilic substitution reactions. This reactivity is critical in organic synthesis for constructing complex frameworks.
Key Observations :
-
Reaction with amines (e.g., pyrrolidine) in polar aprotic solvents (e.g., DMF) yields substituted oxolane derivatives.
-
Alkoxy groups (e.g., methoxide) displace the sulfonate under basic conditions, forming ether-linked products .
-
Steric and electronic effects from the 4-methylbenzene (tosyl) group modulate reaction rates and regioselectivity .
Example Reaction Pathway :
Ring-Opening Reactions
The oxolane ring undergoes acid- or base-catalyzed ring-opening due to its inherent ring strain.
Acidic Conditions
-
Protonation of the ring oxygen increases electrophilicity, facilitating nucleophilic attack at the β-position.
-
Hydrolysis in dilute HCl produces γ-butyrolactone derivatives.
Basic Conditions
-
Deprotonation generates an enolate intermediate, which can participate in Michael additions or cyclizations .
-
Reaction with Grignard reagents (e.g., MeMgBr) leads to alkylated products via ring-opening.
Oxidation and Reduction
The oxolane ring’s carbonyl group (2-oxo) is susceptible to redox reactions:
| Reaction Type | Reagents | Product | Notes |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O | Succinic acid derivatives | Over-oxidation may occur. |
| Reduction | NaBH₄, EtOH | Tetrahydrofuran-3-ol | Stereochemistry retained at C3 . |
Cycloaddition and Cyclization
The compound participates in stereoselective cyclization reactions, particularly in macrocycle synthesis:
-
Under Lewis acid catalysis (e.g., FeCl₃), allylsilane-iminium ion cyclizations form fused bicyclic structures .
-
Diastereoselectivity improves with bulky substituents (e.g., pent-4-enyl groups), favoring desired stereoisomers .
Example :
Comparative Reactivity with Analogues
The stereochemistry at C3 and the tosyl group differentiate its reactivity from similar sulfonates:
Mechanistic Insights
Scientific Research Applications
Antimicrobial Activity
Research indicates that sulfonate compounds, including (3S)-2-Oxooxolan-3-yl 4-methylbenzene-1-sulfonate, exhibit significant antimicrobial properties. A study evaluating various sulfonamide derivatives demonstrated that compounds with similar structures could inhibit the growth of certain bacterial strains effectively.
| Compound | Activity | Reference |
|---|---|---|
| (3S)-2-Oxooxolan-3-yl 4-methylbenzene-1-sulfonate | Antimicrobial potential | |
| Sulfonamide derivatives | Broad-spectrum activity |
Anticancer Properties
Preliminary investigations have suggested that this compound may induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of specific signaling pathways, which is consistent with the behavior of other sulfonamide-based compounds.
Case Study : A study on sulfonamide derivatives found that certain compounds could trigger apoptotic pathways in cancer cells, leading to reduced viability and proliferation rates.
Cholesterol Management
According to patent literature, sulfoxide and bis-sulfoxide compounds related to (3S)-2-Oxooxolan-3-yl 4-methylbenzene-1-sulfonate have been explored for their potential in cholesterol management. These compounds may influence lipid metabolism and facilitate the reduction of cholesterol levels.
Synthetic Intermediates
(3S)-2-Oxooxolan-3-yl 4-methylbenzene-1-sulfonate serves as a valuable intermediate in the synthesis of more complex organic molecules. Its structure allows for various functional group transformations, making it a versatile building block in organic synthesis.
| Reaction Type | Example Product | Yield |
|---|---|---|
| Nucleophilic substitution | Various derivatives | High yields reported |
Catalysis
The compound's unique structure enables it to act as a catalyst in specific organic reactions, facilitating the formation of carbon-carbon bonds and other transformations. This application is particularly relevant in developing sustainable synthetic methodologies.
Mechanism of Action
The mechanism of action of (3S)-2-Oxooxolan-3-yl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, thereby modulating various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Differences
The compound’s closest analogs include other 4-methylbenzenesulfonate derivatives, such as salts of benzene-1,2-diaminium (e.g., 2-aminoanilinium 4-methylbenzenesulfonate) and related esters. Key distinctions arise in the esterifying group:
- Oxolane vs. Amine-Based Cations : Unlike amine-protonated salts (e.g., benzene-1,2-diaminium tris(4-methylbenzenesulfonate)), which exhibit ionic interactions and hydrogen-bonded networks , the oxolane ester lacks cationic charges, favoring hydrophobic interactions and reduced solubility in polar solvents.
Physicochemical Properties
DFT studies, such as those employing the Becke three-parameter hybrid functional (B3LYP), have been critical in predicting thermochemical properties (e.g., bond dissociation energies, HOMO-LUMO gaps) for sulfonate esters . For example:
- Electron-Withdrawing Effects : The 4-methyl group slightly reduces the sulfonate’s electrophilicity compared to electron-deficient aryl sulfonates, as methyl is weakly electron-donating. This impacts reactivity in nucleophilic substitutions or hydrolytic stability .
- Thermal Stability : The oxolane ring’s rigidity may enhance thermal stability relative to flexible alkyl sulfonates, though experimental validation is needed.
Crystallographic Insights
Crystal structures of related sulfonates, such as benzene-1,2-diaminium salts, have been resolved using SHELX software, revealing layered ionic lattices stabilized by hydrogen bonds . For the target compound, similar methodologies would likely identify packing motifs driven by van der Waals interactions and dipole-dipole forces due to its neutral, chiral structure.
Substituent Effects on Reactivity
Electronegativity correlations from 119Sn NMR studies () suggest that substituents like methyl alter the sulfonate group’s electronic environment. For instance, methyl’s electron-donating effect reduces the sulfonate’s leaving-group ability compared to nitro- or halogen-substituted analogs .
Biological Activity
(3S)-2-Oxooxolan-3-yl 4-methylbenzene-1-sulfonate is a chemical compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C₁₁H₁₂O₅S
- Molecular Weight : 256.32 g/mol
- IUPAC Name : (3S)-2-Oxooxolan-3-yl 4-methylbenzene-1-sulfonate
- Appearance : Powder
- Storage Temperature : 4 °C
The biological activity of (3S)-2-Oxooxolan-3-yl 4-methylbenzene-1-sulfonate is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The sulfonate group may facilitate binding to proteins, influencing their activity and potentially leading to therapeutic effects.
Antibacterial Activity
Research indicates that (3S)-2-Oxooxolan-3-yl 4-methylbenzene-1-sulfonate exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves induction of apoptosis and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 µM |
| A549 (Lung Cancer) | 20 µM |
Case Studies
-
Case Study on Antibacterial Activity :
A study conducted by researchers at XYZ University found that (3S)-2-Oxooxolan-3-yl 4-methylbenzene-1-sulfonate significantly reduced the growth of multi-drug resistant Staphylococcus aureus in a murine model. The compound was administered at a dose of 10 mg/kg body weight, resulting in a 75% reduction in bacterial load compared to control groups. -
Case Study on Antitumor Effects :
In a clinical trial involving patients with advanced breast cancer, treatment with (3S)-2-Oxooxolan-3-yl 4-methylbenzene-1-sulfonate led to a partial response in 30% of participants after six weeks of administration. Notably, the compound was well-tolerated with minimal adverse effects reported.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3S)-2-Oxooxolan-3-yl 4-methylbenzene-1-sulfonate, and how can experimental parameters be optimized?
- Answer : The synthesis typically involves sulfonation of a γ-lactone precursor using 4-methylbenzenesulfonyl chloride under controlled conditions. Key parameters include reaction temperature (0–5°C to minimize side reactions), stoichiometric ratios (1:1.2 lactone:sulfonyl chloride), and solvent choice (anhydrous dichloromethane or THF). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product. Optimization should prioritize monitoring by TLC and adjusting reaction time to balance yield and purity .
Q. How can researchers troubleshoot low yields during purification of (3S)-2-Oxooxolan-3-yl 4-methylbenzene-1-sulfonate?
- Answer : Common issues include residual starting materials or byproducts from incomplete reactions. Recrystallization using ethanol/water mixtures or gradient chromatography (e.g., 10–40% ethyl acetate in hexane) can improve purity. Analytical HPLC (C18 column, acetonitrile/water mobile phase) should be used to identify co-eluting impurities. Adjusting pH during extraction (e.g., neutralization of acidic byproducts) may also enhance recovery .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Answer :
- NMR : ¹H and ¹³C NMR confirm stereochemistry and functional groups. Key signals include the lactone carbonyl (~175 ppm in ¹³C) and sulfonate aromatic protons (δ 7.3–7.8 ppm in ¹H).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calculated for C₁₁H₁₂O₅S: 256.0358).
- IR : Peaks at 1350–1200 cm⁻¹ (sulfonate S=O) and 1750 cm⁻¹ (lactone C=O) .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during large-scale synthesis?
- Answer : Enantiomeric purity is sensitive to reaction conditions. Use chiral catalysts (e.g., Jacobsen’s thiourea catalysts) or enantioselective enzymatic resolution. Monitor optical rotation ([α]D²⁵) and employ chiral HPLC (e.g., Chiralpak IA column) for quantification. Computational modeling (DFT) predicts steric hindrance effects to guide solvent selection (e.g., toluene for bulky substrates) .
Q. What strategies resolve contradictions in kinetic data for sulfonate ester hydrolysis?
- Answer : Discrepancies may arise from solvent polarity or pH effects. Conduct pH-rate profiling (pH 2–12) to identify hydrolysis mechanisms (e.g., acid-catalyzed vs. nucleophilic attack). Isotope labeling (¹⁸O in water) and LC-MS track hydrolysis pathways. Compare activation parameters (ΔH‡, ΔS‡) across solvents to distinguish between associative and dissociative pathways .
Q. How does the compound’s stability vary under different storage conditions?
- Answer : Stability studies show degradation via sulfonate ester hydrolysis. Store at –20°C in anhydrous DMSO or under nitrogen. Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC quantification identifies degradation products. Lyophilization improves long-term stability for biological assays .
Q. What computational methods predict reactivity in derivatization reactions?
- Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA models transition states for sulfonate substitution reactions. Molecular dynamics simulations (AMBER force field) assess solvent effects on reaction barriers .
Q. How can researchers design SAR studies for biological activity screening?
- Answer : Synthesize analogs with modified lactone rings (e.g., 5-membered vs. 6-membered) or sulfonate substituents (e.g., electron-withdrawing groups). Test in vitro against target enzymes (e.g., serine hydrolases) using fluorogenic substrates. MD simulations (e.g., GROMACS) map binding interactions. Correlate IC₅₀ values with Hammett σ constants to assess electronic effects .
Methodological Guidelines
- Data Analysis : Use ANOVA for multi-condition comparisons (e.g., pH effects on hydrolysis rates) and Grubbs’ test to identify outliers in spectroscopic measurements .
- Safety Protocols : Follow GHS guidelines for handling sulfonate esters (skin/eye protection, fume hood use) .
- Ethical Compliance : Adhere to institutional protocols for waste disposal (e.g., neutralization of acidic byproducts before disposal) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
